4-Methylphenyl 4-iodobenzenesulfonate
Description
4-Methylphenyl 4-iodobenzenesulfonate is an organosulfur compound characterized by a sulfonate ester group bridging a 4-methylphenyl (p-tolyl) moiety and a 4-iodophenyl group. Its molecular structure combines the electron-donating methyl group with the electron-withdrawing iodine atom, creating unique electronic and steric properties. The iodine substituent in the para position may confer distinct reactivity, particularly in hypervalent iodine chemistry, as seen in potassium 4-iodobenzenesulfonate, a water-soluble hypervalent iodine(V) reagent .
Properties
Molecular Formula |
C13H11IO3S |
|---|---|
Molecular Weight |
374.2 g/mol |
IUPAC Name |
(4-methylphenyl) 4-iodobenzenesulfonate |
InChI |
InChI=1S/C13H11IO3S/c1-10-2-6-12(7-3-10)17-18(15,16)13-8-4-11(14)5-9-13/h2-9H,1H3 |
InChI Key |
KPGJKGJAOSMINR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)I |
Canonical SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Iodine vs. Bromine: The larger atomic radius of iodine (1.98 Å vs.
- Positional Effects : Ortho-substituted iodine in 3-hydroxy-2-iodophenyl sulfonates facilitates intramolecular hydrogen bonding, altering solubility and crystallization behavior compared to para-substituted analogs .
Structural and Crystallographic Comparisons
Table 2: Crystallographic Data for Selected Sulfonates
Key Observations :
- Crystal Packing: Halogenated sulfonates exhibit packing dominated by weak interactions (C–H⋯X, π–π).
- Dihedral Angles : Compounds like (E)-1-(4-Cl/Br-phenyl)methanimines show significant twisting (~56°) between aromatic planes, a feature likely mirrored in iodinated analogs due to steric demands .
Pharmacological and Physicochemical Properties
- Drug-Likeness : Methylphenyl-containing compounds (e.g., 2-(4-methylphenyl)indolizine) exhibit log P values ~3.73, suggesting moderate lipophilicity. Iodinated sulfonates may follow similar trends but with higher molecular weights affecting bioavailability .
- Toxicity : Halogenated aromatics like 4-azasteroids with iodine substituents may pose mutagenic risks, necessitating careful toxicity profiling .
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